![molecular formula C16H17NO4 B2888420 N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide CAS No. 1119392-28-7](/img/structure/B2888420.png)

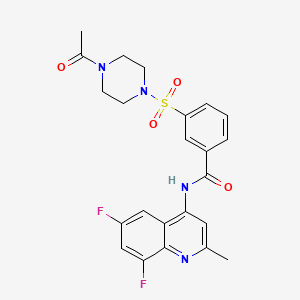

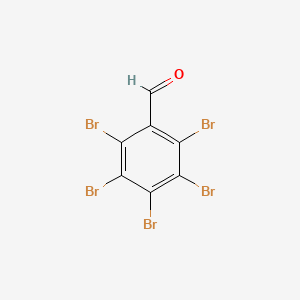

N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide, also known as compound X, is a synthetic compound with potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Methods and Molecular Structures

- A study by Shaabani et al. (2009) introduced a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This approach, using an aromatic diamine, Meldrum's acid, and an isocyanide, provides an alternative for the synthesis of benzo[b][1,5]diazepine derivatives, compounds with a broad spectrum of biological activities closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).

Biological Activities and Pharmacological Applications

- Research by Wu et al. (2017) on benzo[d][1,3]dioxoles fused 1,4-thiazepines highlighted their antitumor activities. The study synthesized novel compounds integrating 1,4-thiazepine and benzo[d][1,3]dioxole moieties, aiming to produce novel compounds with significant antitumor properties. The best anti-tumor activity was observed in compounds against human cancer cell lines, suggesting the pharmaceutical potential of these molecules (Wu et al., 2017).

Molecular Docking and Antimicrobial Evaluation

- The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines, as detailed by Asadollahi et al. (2019), explored their antiepileptic activity. This study utilized molecular docking to understand the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors. The results indicated that some derivatives significantly increased latency time compared to controls, showing promise for further investigation in epilepsy treatment (Asadollahi et al., 2019).

Fluorescent Reporters and Chemosensory Applications

- Ferreira et al. (2018) investigated heterocyclic amino acids as fluorescent reporters for transition metals. They synthesized unnatural alanine derivatives with a benzoxazole moiety that acted as coordinating and reporting units for transition metal cations. These novel benzoxazolyl-alanines demonstrated sensitive, although not selective, fluorimetric chemosensing abilities, suggesting potential bioinspired fluorescent reporters for metal ions (Ferreira et al., 2018).

Advanced Materials and High-Performance Thermosets

- Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, demonstrating their application in creating high-performance thermosets. These monomers, derived from phenol and Bisphenol A with allylamine and formaldehyde, showcased excellent thermomechanical properties, indicating their use in advanced material applications (Agag & Takeichi, 2003).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(2)16(18)17(9-13-4-3-7-19-13)12-5-6-14-15(8-12)21-10-20-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECARPQDMZIOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(CC1=CC=CO1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)

![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)

![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)